Boronic acid, (2,6-difluoro-3-pentylphenyl)-
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Overview
Description
Boronic acid, (2,6-difluoro-3-pentylphenyl)-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound, with its unique structure, offers specific reactivity and properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (2,6-difluoro-3-pentylphenyl)-, typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Reduced boronic acid derivatives.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Boronic acid, (2,6-difluoro-3-pentylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Investigated for its potential in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of boronic acid, (2,6-difluoro-3-pentylphenyl)-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
These steps are facilitated by the unique electronic properties of the boronic acid, which enhance its reactivity and selectivity in the coupling reaction.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2,3-Difluoro-4-(pentyloxy)phenylboronic Acid: Another fluorinated boronic acid with different substituents.
Uniqueness: Boronic acid, (2,6-difluoro-3-pentylphenyl)-, stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its reactivity and selectivity in certain reactions, making it a valuable tool in synthetic chemistry .
Properties
CAS No. |
121219-26-9 |
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Molecular Formula |
C11H15BF2O2 |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(2,6-difluoro-3-pentylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BF2O2/c1-2-3-4-5-8-6-7-9(13)10(11(8)14)12(15)16/h6-7,15-16H,2-5H2,1H3 |
InChI Key |
RISWBBRIUYHGRU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)CCCCC)F)(O)O |
Origin of Product |
United States |
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